1-{4-[(3-Acetyl-5-chloro-2-hydroxyphenyl)methyl]piperazin-1-yl}ethan-1-one
CAS No.: 1157885-84-1
Cat. No.: VC2915886
Molecular Formula: C15H19ClN2O3
Molecular Weight: 310.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1157885-84-1 |
|---|---|
| Molecular Formula | C15H19ClN2O3 |
| Molecular Weight | 310.77 g/mol |
| IUPAC Name | 1-[3-[(4-acetylpiperazin-1-yl)methyl]-5-chloro-2-hydroxyphenyl]ethanone |
| Standard InChI | InChI=1S/C15H19ClN2O3/c1-10(19)14-8-13(16)7-12(15(14)21)9-17-3-5-18(6-4-17)11(2)20/h7-8,21H,3-6,9H2,1-2H3 |
| Standard InChI Key | IYFDKERIFJQVLO-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC(=C1O)CN2CCN(CC2)C(=O)C)Cl |
| Canonical SMILES | CC(=O)C1=CC(=CC(=C1O)CN2CCN(CC2)C(=O)C)Cl |
Introduction
Chemical Structure and Identification
1-{4-[(3-Acetyl-5-chloro-2-hydroxyphenyl)methyl]piperazin-1-yl}ethan-1-one represents a specialized piperazine derivative with multiple functional groups. This section details the compound's fundamental identification parameters and structural features that define its chemical identity.
Compound Identification Parameters
The compound is uniquely identified through several standardized chemical identifiers as outlined in the table below:
| Parameter | Value |
|---|---|
| CAS Number | 1157885-84-1 |
| Molecular Formula | C₁₅H₁₉ClN₂O₃ |
| Molecular Weight | 310.77 g/mol |
| IUPAC Name | 1-[3-[(4-acetylpiperazin-1-yl)methyl]-5-chloro-2-hydroxyphenyl]ethanone |
| Standard InChI | InChI=1S/C15H19ClN2O3/c1-10(19)14-8-13(16)7-12(15(14)21)9-17-3-5-18(6-4-17)11(2)20/h7-8,21H,3-6,9H2,1-2H3 |
| Standard InChIKey | IYFDKERIFJQVLO-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC(=C1O)CN2CCN(CC2)C(=O)C)Cl |
| PubChem Compound ID | 43792737 |
Structural Features
The compound's structure includes several key functional groups that contribute to its chemical behavior:
-
A piperazine ring system that serves as the central structural element
-
An acetyl group attached to one of the nitrogen atoms in the piperazine ring
-
A chloro-hydroxyphenyl group with an additional acetyl substituent
-
A methylene linker connecting the piperazine and phenyl components
This arrangement of functional groups creates a unique chemical entity with potential for diverse interactions in biological systems.
Biological Activity Profile
Piperazine derivatives as a chemical class exhibit diverse biological activities that may provide context for understanding the potential properties of this specific compound.
Known Activities of Piperazine Derivatives
Piperazine-containing compounds are known to exhibit diverse biological activities, including:
-
Antipsychotic effects
-
Antihistaminic properties
-
Antimicrobial activities
These activities derive from the ability of piperazine-based structures to interact with various biological targets, particularly G-protein coupled receptors and enzymes involved in critical cellular processes.
Future Research Directions
Several promising avenues exist for further investigation of this compound and its potential applications.
Structure-Activity Relationship Studies
Systematic modification of the compound's structure could yield valuable insights into the relationship between chemical structure and biological activity. Potential modifications include:
-
Alteration of the substituents on the phenyl ring
-
Modification of the piperazine ring system
-
Replacement of the acetyl groups with other acyl or alkyl substituents
-
Investigation of stereochemical effects if applicable
Biological Target Identification
Determining the specific biological targets with which this compound interacts would significantly enhance our understanding of its potential applications. This could involve:
-
Receptor binding studies
-
Enzyme inhibition assays
-
Cell-based phenotypic screening
-
Computational modeling of potential target interactions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume